molecular formula C22H16O3 B102927 7-Methoxy-2,3-diphenyl-4H-chromen-4-one CAS No. 18720-69-9

7-Methoxy-2,3-diphenyl-4H-chromen-4-one

Cat. No. B102927
CAS RN: 18720-69-9
M. Wt: 328.4 g/mol
InChI Key: CMRMYHCOFLROJI-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-diphenyl-4H-chromen-4-one, also known as apigenin, is a flavone compound found in various plants, including parsley, chamomile, and celery. Apigenin has been the subject of numerous studies due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism Of Action

Apigenin exerts its effects through various mechanisms, including the modulation of specific signaling pathways and the regulation of gene expression. For example, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to inhibit the activity of specific enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS.

Biochemical And Physiological Effects

Apigenin has been shown to have various biochemical and physiological effects, including the regulation of cellular signaling pathways, the modulation of gene expression, and the inhibition of specific enzymes involved in inflammation and oxidative stress. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.

Advantages And Limitations For Lab Experiments

Apigenin has several advantages for laboratory experiments, including its availability and relative low cost compared to other compounds. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have low toxicity and is generally well-tolerated. However, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one may have limitations in terms of its bioavailability and solubility, which may impact its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-Methoxy-2,3-diphenyl-4H-chromen-4-one, including further investigation into its potential therapeutic properties, such as its anticancer and anti-inflammatory effects. Additionally, future research may focus on the development of novel delivery methods to improve the bioavailability and efficacy of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in clinical settings. Finally, further studies may be needed to elucidate the mechanisms underlying 7-Methoxy-2,3-diphenyl-4H-chromen-4-one's effects and to identify potential drug targets for the development of new therapies.

Synthesis Methods

Apigenin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of specific reagents and catalysts to produce 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in a laboratory setting. Alternatively, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one can be extracted from natural sources using techniques such as solvent extraction and chromatography.

Scientific Research Applications

Apigenin has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that 7-Methoxy-2,3-diphenyl-4H-chromen-4-one exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.

properties

CAS RN

18720-69-9

Product Name

7-Methoxy-2,3-diphenyl-4H-chromen-4-one

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

7-methoxy-2,3-diphenylchromen-4-one

InChI

InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(16-10-6-3-7-11-16)20(21(18)23)15-8-4-2-5-9-15/h2-14H,1H3

InChI Key

CMRMYHCOFLROJI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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